molecular formula C6H14N2O B8771948 3-(ethylamino)-N-methylpropanamide

3-(ethylamino)-N-methylpropanamide

Cat. No.: B8771948
M. Wt: 130.19 g/mol
InChI Key: GVFSZQKETALKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethylamino)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group and a methyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylamino)-N-methylpropanamide typically involves the reaction of N-methylacrylamide with ethylamine. The reaction is carried out in methanol at elevated temperatures, often using microwave irradiation to accelerate the process. For example, N-methylacrylamide and ethylamine can be combined in a microwave reaction vessel, sealed, and irradiated at 140°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction mixture is often cooled and loaded onto a cartridge for purification, followed by washing with methanol and eluting the desired product with methanolic ammonia .

Chemical Reactions Analysis

Types of Reactions

3-(ethylamino)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

3-(ethylamino)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving amide interactions and enzyme inhibition.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylamino)-N-methylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The ethylamino and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpropanamide
  • N-ethylpropanamide
  • N,N-dimethylpropanamide

Uniqueness

3-(ethylamino)-N-methylpropanamide is unique due to the presence of both ethylamino and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-(ethylamino)-N-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-3-8-5-4-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9)

InChI Key

GVFSZQKETALKFO-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methylacrylamide (ABCR: 851 mg, 10.00 mmol) and ethylamine (2 M in methanol, 10 mL, 20.00 mmol) were combined in a microwave reaction vessel, which was sealed and irradiated at 140° C. for 30 mins. The reaction mixture was allowed to cool and then loaded directly onto a 50 g SCX-2 cartridge, washing with methanol (100 mL) and eluting the desired product with 7 N methanolic ammonia (100 mL). Concentration under reduced pressure of product containing fractions gave the title compound as a clear oil (1.285 g; 99%)
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
99%

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